2-(4-甲基硫代苯基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

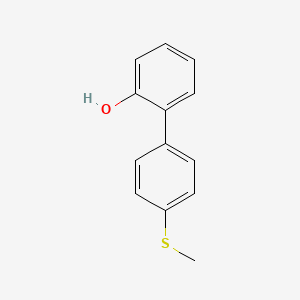

2-(4-Methylthiophenyl)phenol, also known by its IUPAC name 4’-(methylsulfanyl)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a phenol group and a methylthio group attached to a biphenyl structure.

科学研究应用

2-(4-Methylthiophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

作用机制

Target of Action

Phenolic compounds, which 2-(4-methylthiophenyl)phenol is a part of, are known to interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .

Biochemical Pathways

Phenolic compounds, including 2-(4-Methylthiophenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to undergo extensive metabolism, including phase 1 and phase 2 reactions, as well as biotransformation by gut microflora . These processes can significantly impact the bioavailability of phenolic compounds .

Result of Action

Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 2-(4-Methylthiophenyl)phenol can be influenced by various environmental factors . For instance, phenols have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules. They are readily soluble in water due to their ability to form hydrogen bonding.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylthiophenyl)phenol can be achieved through various methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.

Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction.

Industrial Production Methods: Industrial production of 2-(4-Methylthiophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing reaction times.

Types of Reactions:

Oxidation: 2-(4-Methylthiophenyl)phenol can undergo oxidation reactions to form quinones. The phenol group is particularly susceptible to oxidation, leading to the formation of 2,5-cyclohexadiene-1,4-dione derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The phenol group activates the aromatic ring towards these reactions, often resulting in ortho and para substitution products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3, FeBr3). Nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinone derivatives.

Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

相似化合物的比较

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

4-Methylthiophenol: Contains a methylthio group attached to a benzene ring.

Biphenyl: Consists of two benzene rings connected by a single bond.

Comparison: 2-(4-Methylthiophenyl)phenol is unique due to the presence of both a phenol group and a methylthio group on a biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .

生物活性

2-(4-Methylthiophenyl)phenol, with the chemical formula C13H12OS, is a phenolic compound characterized by a methylthio group attached to a para position of the phenyl ring. This structural feature enhances its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

The synthesis of 2-(4-Methylthiophenyl)phenol can be achieved through several methods, primarily involving the reaction of phenolic compounds with methylthio-substituted aromatic compounds. The presence of the methylthio group is significant as it influences the compound's biological activity.

Biological Activities

Research indicates that 2-(4-Methylthiophenyl)phenol exhibits several notable biological activities:

Antioxidant Activity

A recent study highlighted the antioxidant capacity of phenolic compounds similar to 2-(4-Methylthiophenyl)phenol, emphasizing their role in mitigating oxidative stress through radical scavenging mechanisms. The study utilized various assays to quantify antioxidant activity, indicating that such compounds could be beneficial in preventing oxidative damage in cells.

Antiproliferative Studies

In vitro studies on structurally related compounds have shown significant antiproliferative activity against breast cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 10–33 nM against MCF-7 cells, indicating strong potential for further development as anticancer agents . Although direct studies on 2-(4-Methylthiophenyl)phenol are sparse, these findings suggest that it may exhibit similar properties due to its structural similarities.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Unique Features | Antiproliferative Activity (IC50) |

|---|---|---|---|

| 4-Methylphenol | Simple Phenol | Antiseptic and disinfectant properties | Not specified |

| 2-Methoxy-4-methylphenol | Methoxy-substituted | Used in fragrances and flavoring agents | Not specified |

| 2-Cresol | Methyl-substituted | Strong antibacterial properties | Not specified |

| 4-Hydroxybenzoic acid | Hydroxybenzoate | Commonly used as a preservative (paraben) | Not specified |

| 2-(4-Methylthiophenyl)phenol | Phenolic compound | Enhanced reactivity due to methylthio substitution | Potentially significant |

Toxicological Considerations

Toxicological assessments indicate that while 2-(4-Methylthiophenyl)phenol exhibits some acute toxicity, with an LD50 value of approximately 1984 mg/kg bw in rodent studies, it also shows potential for recovery from adverse effects within weeks following exposure . Such data are crucial for evaluating its safety profile for potential therapeutic applications.

属性

IUPAC Name |

2-(4-methylsulfanylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSCYJCXMRAVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。